molecular formula C13H14N4O2 B14121267 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide CAS No. 1210470-79-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide

Cat. No.: B14121267
CAS No.: 1210470-79-3
M. Wt: 258.28 g/mol
InChI Key: OEXXVZKWZLWUTO-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is a complex organic compound that features a pyridazine ring fused with an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide typically involves the reaction of 6-oxopyridazine derivatives with isonicotinamide under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide involves its interaction with specific molecular targets. The pyridazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the isonicotinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is unique due to its combination of the pyridazine and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1210470-79-3

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H14N4O2/c18-12-3-1-7-16-17(12)10-2-6-15-13(19)11-4-8-14-9-5-11/h1,3-5,7-9H,2,6,10H2,(H,15,19)

InChI Key

OEXXVZKWZLWUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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